Bornylene

Descripción general

Descripción

Bornylene is a natural product found in Thymus eigii, Bupleurum fruticosum, and Rhanterium epapposum with data available.

Aplicaciones Científicas De Investigación

Applications in Materials Science

Bornylene's unique properties make it suitable for several applications in materials science:

- Polymerization : this compound serves as a monomer in ring-opening metathesis polymerization (ROMP), leading to the production of polynorbornene, which is utilized in various industrial applications such as antivibration materials and personal protective equipment .

- Cyclic Olefin Copolymers : The compound is also used in the synthesis of cyclic olefin copolymers, which are known for their high optical clarity and glass transition temperatures. These materials are widely used in optics and electronics .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated their effectiveness against various microorganisms by disrupting cell membranes.

- Anti-inflammatory Properties : Extracts containing this compound derivatives have been investigated for their anti-inflammatory effects. These compounds showed the ability to inhibit protein denaturation and protease activity, suggesting potential therapeutic uses in treating inflammatory conditions.

The biological activities of this compound and its derivatives can be compared with other compounds to highlight its efficacy:

| Compound | Activity Type | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Not specified | |

| Isospathulenol | Anti-inflammatory | 2.72 | |

| Diclofenac | Anti-inflammatory | 42.30 | |

| 3-Carene | Antimicrobial | Not specified |

Case Studies

- Copolymerization Study : A study focused on the copolymerization of this compound with carbon dioxide using palladium chloride as a catalyst demonstrated successful synthesis under optimized conditions. This research highlights the potential for environmentally friendly polymer production methods .

- Biological Activity Investigation : Another study investigated the biological activity of this compound derivatives, revealing significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This finding underscores the compound's potential in developing new antimicrobial agents.

Propiedades

Número CAS |

464-17-5 |

|---|---|

Fórmula molecular |

C10H16 |

Peso molecular |

136.23 g/mol |

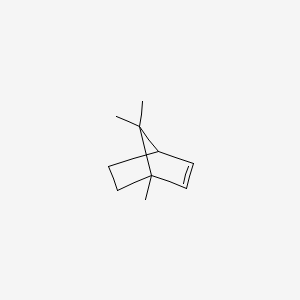

Nombre IUPAC |

1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3 |

Clave InChI |

KUKRLSJNTMLPPK-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C=C2)C)C |

SMILES canónico |

CC1(C2CCC1(C=C2)C)C |

Key on ui other cas no. |

464-17-5 |

Sinónimos |

1,7,7-trimethylbicyclo(2.2.1)hept-2-ene 2-bornene bornylene |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.